molecular formula C8H6F2O2 B1585985 Methyl 3,5-difluorobenzoate CAS No. 216393-55-4

Methyl 3,5-difluorobenzoate

Cat. No.: B1585985
CAS No.: 216393-55-4
M. Wt: 172.13 g/mol
InChI Key: JBEJPGWPXIIQBB-UHFFFAOYSA-N
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Description

Methyl 3,5-difluorobenzoate is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-difluorobenzoate can be synthesized through the esterification of 3,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: 3,5-difluorobenzyl alcohol.

    Hydrolysis: 3,5-difluorobenzoic acid

Scientific Research Applications

Methyl 3,5-difluorobenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3,5-difluorobenzoate largely depends on its role as an intermediate or precursor in various reactions. In biological systems, it may interact with esterases, leading to the hydrolysis of the ester bond and the release of 3,5-difluorobenzoic acid. The fluorine atoms can influence the compound’s reactivity and interaction with molecular targets by altering electronic properties and steric factors .

Comparison with Similar Compounds

    Methyl 3,4-difluorobenzoate: Similar structure but with fluorine atoms at the 3 and 4 positions.

    Methyl 2,4-difluorobenzoate: Fluorine atoms at the 2 and 4 positions.

    Methyl 4-fluorobenzoate: Only one fluorine atom at the 4 position

Uniqueness: Methyl 3,5-difluorobenzoate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and physical properties. The 3,5-difluoro substitution pattern provides distinct electronic effects compared to other isomers, making it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

methyl 3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEJPGWPXIIQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379539
Record name Methyl 3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216393-55-4
Record name Methyl 3,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,5-difluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3,5-difluorobenzoic acid (10 gm, 63.2 mmol) in dichloromethane (100 mL) was added oxalyl chloride (11.96 gm, 94.9 mmol) at 0° C. followed by addition of dimethylformamide (2 mL). The resulting reaction mixture was stirred for about 3 hours at room temperature. Methanol (100 mL) was added to the reaction mass and stirring was continued further for 20-30 minutes. Solvents were evaporated to obtain an oily mass which was further purified by column chromatography over silica gel (100-200) using ethyl acetate/hexane gradient elution to afford colorless methyl 3,5-difluorobenzoate (10 gm, 91.91%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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